molecular formula C10H19N5 B12915780 5-Hexylpyrimidine-2,4,6-triamine CAS No. 94087-72-6

5-Hexylpyrimidine-2,4,6-triamine

Cat. No.: B12915780
CAS No.: 94087-72-6
M. Wt: 209.29 g/mol
InChI Key: RLGBSGOJEYAKKB-UHFFFAOYSA-N
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Description

5-Hexylpyrimidine-2,4,6-triamine is an organic compound with the molecular formula C10H19N5. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a hexyl group attached to the pyrimidine ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexylpyrimidine-2,4,6-triamine typically involves the reaction of hexylamine with a pyrimidine derivative under controlled conditions. One common method involves the use of 2,4,6-trichloropyrimidine as a starting material, which reacts with hexylamine in the presence of a base such as sodium hydroxide to yield the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hexylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Hexylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexylpyrimidine-2,4,6-triamine is unique due to the presence of the hexyl group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

94087-72-6

Molecular Formula

C10H19N5

Molecular Weight

209.29 g/mol

IUPAC Name

5-hexylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H19N5/c1-2-3-4-5-6-7-8(11)14-10(13)15-9(7)12/h2-6H2,1H3,(H6,11,12,13,14,15)

InChI Key

RLGBSGOJEYAKKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

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